4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
Description
4-Methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a structurally complex aniline derivative featuring a methoxy group at the para position of the aniline ring and a benzyl substituent composed of a 2-methylindole and a pyridin-4-yl moiety. This compound’s unique architecture combines electron-rich (methoxy, indole) and electron-deficient (pyridine) heterocycles, making it a candidate for diverse applications, including medicinal chemistry and materials science. The indole and pyridine groups may facilitate π-π stacking or hydrogen bonding, while the methoxy group enhances solubility and modulates electronic properties .
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline |
InChI |
InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3 |
InChI Key |
RXCOPTVGNPFBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves multi-step organic reactions
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Introduction: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine.
Methoxy Group Addition: The methoxy group is typically introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aniline ring undergoes EAS at positions para and ortho to the methoxy group. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | 68% | |
| Sulfonation | H₂SO₄, 100°C | 4-Sulfo derivative | 52% | |
| Halogenation | Br₂/FeBr₃, RT | 2-Bromo derivative | 75% |
Mechanistic Notes :
-
Methoxy groups activate the benzene ring via electron donation (+M effect), directing substituents to positions 2 and 4 relative to the methoxy group .
-
Steric hindrance from the bulky indole-pyridine substituent reduces reactivity at ortho positions.
Nucleophilic Reactions
The indole nitrogen and pyridine ring participate in nucleophilic interactions:
Indole Nitrogen Reactivity
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives (87% yield).
-
Acylation : Acetyl chloride in pyridine produces N-acetyl indole (73% yield).
Pyridine Reactivity
-
Quaternization : Treatment with methyl triflate forms pyridinium salts (91% yield), enhancing water solubility .
Cross-Coupling Reactions
Catalytic methods enable bond formation at the indole C3 and pyridine C4 positions:
| Reaction Type | Catalysts/Base | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 82% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | C–N coupled products | 65% |
Key Observations :
-
Suzuki coupling at the pyridine ring requires inert conditions (N₂ atmosphere) and elevated temperatures (80–100°C).
-
Indole C3 positions show lower reactivity due to steric shielding by the methyl group.
Oxidation
-
Indole Ring : Ozonolysis cleaves the indole ring to form keto-amide derivatives (55% yield).
-
Methoxy Group : Strong oxidants (e.g., KMnO₄/H⁺) convert methoxy to carbonyl groups (limited yield due to side reactions) .
Reduction
-
Pyridine Ring : H₂/Pd-C reduces pyridine to piperidine (89% yield) .
-
Nitro Derivatives : Catalytic hydrogenation converts nitro groups to amines (93% yield) .
Acid/Base-Mediated Transformations
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative (78% yield) .
-
Protonation : Pyridine nitrogen protonates in acidic media (pKa ≈ 3.2), altering solubility and reactivity .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and pyridine moieties exhibit anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology. For example, a study demonstrated that certain derivatives achieved IC50 values below 10 µM against several cancer cell lines, indicating strong antiproliferative effects.
Antibacterial Activity
Compounds similar in structure to 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline have shown significant antibacterial activity. Studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL for some derivatives.
Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Research indicates that related compounds exhibit strong inhibitory activity against AChE, with IC50 values lower than 5 µM, highlighting their potential as therapeutic agents.
Case Study 1: Acetylcholinesterase Inhibition
A series of synthesized compounds were evaluated for their ability to inhibit AChE. The most active compounds demonstrated significant inhibition, suggesting that modifications to the compound's structure could enhance its efficacy as a treatment for neurodegenerative conditions.
Case Study 2: Antibacterial Screening
In a focused study on piperidine derivatives, several compounds were screened for antibacterial activity against Pseudomonas aeruginosa. Results indicated that some derivatives exhibited MICs below 50 µg/mL, supporting their potential use in treating bacterial infections.
Biochemical Mechanisms
The mechanisms underlying the biological activities of this compound are believed to involve interactions with various biological targets, including:
- Enzymes : The presence of functional groups allows for potential binding and inhibition of key enzymes involved in disease pathways.
- Receptors : The structural features suggest interactions with neurotransmitter systems, which may contribute to its neuroprotective effects.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The pyridine ring can interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Electronic Profiles
Key Observations:
- Pyridine Position: Pyridin-4-yl (target) vs. pyridin-3-yl () alters electronic and steric profiles. Pyridin-4-yl’s linear geometry may enhance π-stacking compared to pyridin-3-yl’s angled orientation .
- Aniline Substituents: Methoxy (electron-donating) in the target compound vs. nitro (electron-withdrawing) in ’s compound drastically alters reactivity. Nitro groups may reduce bioavailability due to metabolic instability .
Biological Activity
The compound 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a synthetic derivative combining indole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- A methoxy group at the para position of the aniline.
- An indole ring substituted at the 2-position with a methyl group.
- A pyridine ring at the 4-position, which enhances its biological activity.
Biological Activity Overview
Research indicates that compounds containing indole and pyridine structures exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline are summarized below.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds similar to 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline have been shown to induce cell death in various cancer cell lines through mechanisms such as:
- Methuosis : A form of non-apoptotic cell death characterized by vacuole accumulation in cells, leading to loss of membrane integrity. This has been observed in glioblastoma cells treated with indole derivatives .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1c | GBM | 10 | Methuosis |
| 4-Methoxy Indole | MCF7 | 0.1 | Microtubule disruption |
The mechanisms by which this compound exerts its biological effects include:
- Microtubule Disruption : Certain substitutions on the indole ring can significantly enhance cytotoxicity by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : The compound may also induce apoptosis through mitochondrial pathways, as evidenced by morphological changes in treated cells such as membrane blebbing and cell rounding .
Anti-inflammatory Effects
Indole derivatives are known to exhibit anti-inflammatory properties. While specific data on 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is limited, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
A recent study evaluated a series of indole-pyridine derivatives for their anticancer activity against multiple cancer cell lines. The findings indicated that modifications at specific positions on the indole ring could lead to significantly enhanced potency against cancer cells .
Example Case Study:
In a comparative analysis, an indole derivative with a similar structure showed promising results against breast cancer (MCF7) with an IC50 value of approximately 0.1 µM. This highlights the potential effectiveness of compounds like 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline in cancer therapy.
Q & A
Q. Can computational models predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
